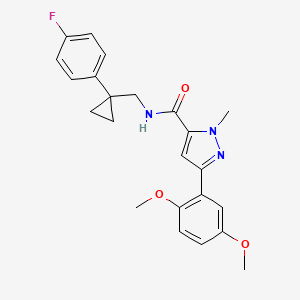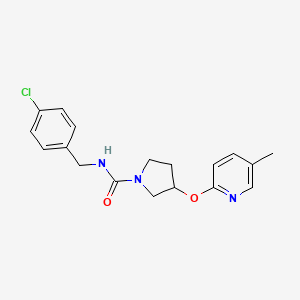![molecular formula C12H15F2NO B2933535 N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine CAS No. 1179136-66-3](/img/structure/B2933535.png)
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C12H15F2NO. This compound is characterized by the presence of a cyclopropane ring attached to an amine group, along with a phenyl ring substituted with a difluoroethoxy group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Difluoroethoxy Phenyl Intermediate: The starting material, 3-bromophenol, undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form 3-(2,2-difluoroethoxy)phenol.
Bromination: The intermediate is then brominated using N-bromosuccinimide (NBS) to introduce a bromomethyl group, resulting in 3-(2,2-difluoroethoxy)benzyl bromide.
Cyclopropanation: The benzyl bromide intermediate undergoes a cyclopropanation reaction with cyclopropylamine in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.
相似化合物的比较
Similar Compounds
- N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine
- N-{[4-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine
Uniqueness
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine is unique due to the specific positioning of the difluoroethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the cyclopropane ring also adds to its distinct properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-3-1-2-9(6-11)7-15-10-4-5-10/h1-3,6,10,12,15H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKILPPMQACFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2933452.png)


![rac-2-chloro-N-[(2R,3R)-2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2933459.png)
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2933460.png)
![N-(3,5-dimethylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2933464.png)
![1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
![4-[(5-bromopyrimidin-2-yl)oxy]-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2933466.png)

![6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)
![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)
